3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one
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Overview
Description
3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one is a chemical compound that belongs to the pyridazinone family This compound is characterized by the presence of a methoxybenzoyl group and a phenyl group attached to a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one typically involves the reaction of 4-methoxybenzoyl chloride with 5-phenylpyridazin-4(1H)-one in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxybenzoyl derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed
Oxidation: 4-Hydroxybenzoyl derivatives.
Reduction: Alcohol derivatives of the benzoyl moiety.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl derivatives: Compounds with similar structures but different substituents on the benzoyl group.
Phenylpyridazinone derivatives: Compounds with variations in the substituents on the pyridazinone ring.
Uniqueness
3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one is unique due to the specific combination of the methoxybenzoyl and phenyl groups attached to the pyridazinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
90054-45-8 |
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Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
3-(4-methoxybenzoyl)-5-phenyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C18H14N2O3/c1-23-14-9-7-13(8-10-14)17(21)16-18(22)15(11-19-20-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,22) |
InChI Key |
HPMYQABVBALALG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=NNC=C(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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